molecular formula C19H21ClN2O3S2 B2518900 (1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1099783-43-3

(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2518900
CAS RN: 1099783-43-3
M. Wt: 424.96
InChI Key: MNDUASJDOYKOKB-UHFFFAOYSA-N
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Description

(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C19H21ClN2O3S2 and its molecular weight is 424.96. The purity is usually 95%.
BenchChem offers high-quality (1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Exploration

One study focuses on the synthesis and structural characterization of novel heterocyclic compounds, emphasizing their antiproliferative activity and stabilization mechanisms through intermolecular hydrogen bonds. This research highlights the utility of such compounds in exploring anticancer properties and understanding molecular stability (S. Benaka Prasad et al., 2018).

Molecular Interaction and Binding Affinity

Another study investigates the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, employing molecular orbital methods for conformational analysis. This research contributes to the understanding of steric binding interactions and the development of pharmacophore models for receptor ligands (J. Shim et al., 2002).

Targeting Vesicular Acetylcholine Transporter

Research on sulfur-containing compounds targeting the vesicular acetylcholine transporter (VAChT) demonstrates the synthesis and assessment of compounds with high binding affinities. These findings are significant for developing radiotracers for imaging VAChT in the brain, highlighting the compound's potential in neuroimaging and the study of neurological disorders (Zonghua Luo et al., 2018).

Anticancer Evaluation

A study on the synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety for anticancer activity showcases the potential of these compounds against various cancer cell lines. This research underlines the importance of structural modification and evaluation in developing potent anticancer agents (P. Ravichandiran et al., 2019).

Anti-estrogenic Activity

Research on the synthesis and anti-estrogenic activity of specific compounds reveals their potential in affecting estrogen receptors, demonstrating the compound's utility in exploring therapeutic avenues for hormone-related conditions (C. Jones et al., 1979).

properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S2/c20-17-8-9-18(26-17)27(24,25)22-11-4-3-7-16(22)19(23)21-12-10-14-5-1-2-6-15(14)13-21/h1-2,5-6,8-9,16H,3-4,7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDUASJDOYKOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

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